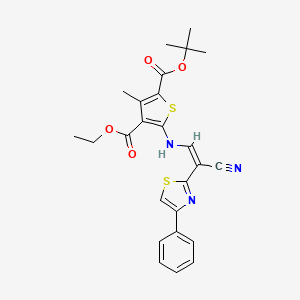

(Z)-2-tert-butyl 4-ethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate

Description

Structural Classification Within Heterocyclic Chemistry

The compound belongs to the class of thiophene-based dicarboxylate derivatives , characterized by a five-membered aromatic heterocycle containing sulfur (thiophene core) substituted with electron-withdrawing and donating groups. The core structure aligns with the general formula of thiophene derivatives ($$C4H4S$$), where aromaticity arises from the delocalization of six π-electrons across the ring. Key structural features include:

- Dicarboxylate esters at positions 2 and 4, with tert-butyl and ethyl groups enhancing steric bulk and solubility.

- A vinylamino bridge at position 5, connecting the thiophene ring to a 2-cyano-2-(4-phenylthiazol-2-yl)vinyl moiety.

- A methyl group at position 3, influencing electronic and steric properties.

This architecture places the compound within the broader category of fused heterocyclic systems , where the thiophene ring is functionalized with a thiazole moiety (a six-membered ring containing nitrogen and sulfur). The integration of multiple heteroatoms (S, N) and functional groups (cyano, carboxylate) creates a π-conjugated system with potential applications in optoelectronics and medicinal chemistry.

Historical Development of Thiophene-Based Dicarboxylate Derivatives

The synthesis of thiophene dicarboxylates has evolved significantly since the early 20th century. Initial methods, such as the Paal-Knorr synthesis , involved cyclization of 1,4-dicarbonyl compounds with phosphorus pentasulfide. However, these approaches faced limitations in regioselectivity and yield.

Advances in the 1990s introduced halogenation-dehydrohalogenation sequences , as exemplified by patents describing the production of thiophene-2,5-dicarboxylic acid derivatives from adipic acid and thionyl chloride. For instance, the reaction of adipic acid with excess thionyl chloride ($$SOCl_2$$) in the presence of pyridine catalyst enables the formation of thiophene dicarboxylic acid dichloride, which is subsequently esterified. Modern iterations of this process optimize temperature (140–160°C) and catalyst loading (0.08–0.12 mol% pyridine) to achieve yields exceeding 80%.

Properties

IUPAC Name |

2-O-tert-butyl 4-O-ethyl 5-[[(Z)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O4S2/c1-6-31-23(29)19-15(2)20(24(30)32-25(3,4)5)34-22(19)27-13-17(12-26)21-28-18(14-33-21)16-10-8-7-9-11-16/h7-11,13-14,27H,6H2,1-5H3/b17-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQTXCCLFGUMVIC-LGMDPLHJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)NC=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC(=C1C)C(=O)OC(C)(C)C)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Biological Activity

(Z)-2-tert-butyl 4-ethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound involves several steps, typically utilizing various organic reactions such as condensation and cyclization. Specific methods may include the use of organocatalysts and controlled reaction conditions to enhance yield and purity. Detailed protocols can be found in specialized literature focusing on thiophene and thiazole derivatives.

Biological Activity

Anticancer Properties

Recent studies have indicated that compounds containing thiophene and thiazole moieties exhibit significant anticancer activity. For instance, derivatives similar to this compound have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

Compounds with similar structural features have also demonstrated anti-inflammatory properties. For example, thiazole derivatives have been reported to inhibit the differentiation of Th17 cells, which are implicated in autoimmune diseases. This inhibition was associated with a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-1beta .

Antimicrobial Activity

The potential antimicrobial effects of thiophene and thiazole derivatives have been explored, with some compounds showing promising results against bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds often range from 64 to 512 µg/mL, indicating moderate to strong antibacterial activity .

Case Studies

-

Anticancer Activity in Cell Lines

A study evaluated the anticancer effects of a thiazole derivative similar to our compound on human pancreatic cancer cells (Patu8988). The compound exhibited significant cytotoxicity, leading to increased apoptosis rates compared to control groups . -

In Vivo Efficacy

In animal models of autoimmune diseases, compounds structurally related to this compound showed efficacy in reducing symptoms associated with experimental autoimmune encephalomyelitis (EAE), suggesting potential therapeutic applications for inflammatory conditions .

Research Findings

The biological activity of this compound can be summarized as follows:

Scientific Research Applications

Research indicates that compounds similar to (Z)-2-tert-butyl 4-ethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate exhibit significant biological activities. For instance, derivatives of thiophene and thiazole have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models.

Anticancer Properties

The compound has been evaluated for its anticancer properties against several human tumor cell lines. In vitro studies conducted by the National Cancer Institute (NCI) demonstrated that related compounds displayed substantial antimitotic activity, with growth inhibition rates indicating potential as therapeutic agents against cancers .

Case Studies

Several case studies highlight the compound's potential applications:

-

Case Study on Antitumor Activity :

- A study focusing on a series of thiophene derivatives showed that modifications to the side chains significantly impacted their cytotoxicity against cancer cell lines. The introduction of the cyano group was found to enhance activity, suggesting a structure–activity relationship that could be exploited for drug design .

- Molecular Docking Studies :

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest analogues include derivatives with modifications to the thiazole ring, ester groups, or stereochemistry. Key comparisons are summarized below:

Key Findings from Comparative Analysis

Electronic Properties: The target compound’s cyano-vinylamino-thiazole system provides strong electron-deficient character, akin to DTCPB’s benzothiadiazole core . However, DTCPB’s di-p-tolylamino group enables better hole mobility, making it more suitable for optoelectronic applications.

Solubility and Stability :

- The tert-butyl ester in the target compound increases steric bulk, reducing crystallinity but enhancing thermal stability. In contrast, the methoxyethyl ester in its fluorinated analogue improves solubility in polar aprotic solvents (e.g., DMSO) .

- Compound 7 () demonstrates high thermal stability but suffers from poor solubility, limiting its utility in solution-processed applications .

The fluorophenyl variant may exhibit enhanced membrane permeability due to increased lipophilicity .

Q & A

Q. What synthetic strategies are recommended for preparing (Z)-2-tert-butyl 4-ethyl 5-((2-cyano-2-(4-phenylthiazol-2-yl)vinyl)amino)-3-methylthiophene-2,4-dicarboxylate?

- Methodological Answer : The compound can be synthesized via (3+2)-cycloaddition reactions using Lewis acid catalysts like Sc(OTf)₃, which facilitates thioketene-mediated ring-opening of donor-acceptor cyclopropanes (e.g., tert-butyl-substituted intermediates). For the thiazole moiety, nucleophilic substitution with 4-phenylthiazol-2-yl derivatives under dry CH₃CN with Cs₂CO₃ as a base is effective. Post-synthesis purification involves column chromatography (DCM/hexane) and recrystallization .

Q. How should researchers characterize the stereochemistry and structural integrity of this compound?

- Methodological Answer : Use X-ray crystallography to confirm the (Z)-configuration of the vinylamino group and tert-butyl/ethyl ester orientations, as demonstrated for analogous thiophene dicarboxylates. Complement this with ¹H/¹³C NMR (e.g., chemical shifts at δ 1.2–1.4 ppm for tert-butyl groups) and high-resolution mass spectrometry (HRMS). FT-IR can validate carbonyl stretches (~1700 cm⁻¹) and cyano groups (~2200 cm⁻¹) .

Q. What purification techniques are optimal for isolating this compound from reaction mixtures?

- Methodological Answer : After reaction completion, extract the crude product with ethyl acetate and wash with brine to remove unreacted reagents. Purify via flash chromatography (silica gel, DCM:hexane gradient) or preparative TLC. Recrystallization from ethanol or acetonitrile yields high-purity crystals, as shown for structurally related thiophene esters .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields when modifying substituents (e.g., phenylthiazole vs. nitrophenyl groups)?

- Methodological Answer : Perform controlled experiments varying substituent electronic profiles (e.g., electron-withdrawing vs. donating groups) and monitor reaction progress via TLC/HPLC. Use kinetic studies to identify rate-limiting steps. For example, bulky tert-butyl groups may hinder cycloaddition, requiring adjusted catalyst loadings (e.g., 10 mol% Sc(OTf)₃ vs. 5 mol%) .

Q. What experimental designs are recommended for structure-activity relationship (SAR) studies targeting anticancer activity?

- Methodological Answer : Synthesize analogs with modified thiazole (e.g., 4-chlorophenyl vs. 4-trifluoromethylphenyl) or thiophene substituents. Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, with cisplatin as a positive control. Include molecular docking to assess binding to targets like PPAR-γ or tubulin, as seen in related thiazole-thiophene hybrids .

Q. How should environmental stability and degradation pathways be analyzed for this compound?

- Methodological Answer : Conduct abiotic degradation studies under simulated sunlight (UV-Vis irradiation) and aqueous conditions (pH 4–10) to track hydrolysis/photo-degradation. Use LC-MS to identify breakdown products (e.g., free thiophene dicarboxylic acids). For biotic degradation, employ soil microcosm assays and monitor metabolite formation via GC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.